

Application Notes and Protocols for PROTAC Development using Biotin-PEG11-Amine

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Compound of Interest

Compound Name: *Biotin-PEG11-Amine*

Cat. No.: *B606120*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Biotin-PEG11-Amine is a versatile, high-purity linker designed for the synthesis of PROTACs. It features a biotin handle for downstream applications, a hydrophilic 11-unit polyethylene glycol (PEG) spacer to enhance solubility and cell permeability, and a terminal amine group for covalent attachment to a ligand. This combination of features makes it a valuable tool for researchers developing novel protein degraders.

Key Features of **Biotin-PEG11-Amine** in PROTAC Development:

- **Biotin Moiety:** Enables a wide range of biochemical applications, including affinity purification of the PROTAC, target engagement studies, and in vitro binding assays using streptavidin-coated plates.

- **PEG11 Spacer:** The long, flexible polyethylene glycol chain improves the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length of the linker is a critical parameter for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
- **Terminal Amine Group:** Provides a reactive handle for the straightforward covalent attachment to a ligand for either the POI or the E3 ligase, typically through amide bond formation with a carboxylic acid.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

- **DC50:** The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
- **Dmax:** The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

While specific quantitative data for PROTACs utilizing the **Biotin-PEG11-Amine** linker is not readily available in published literature, the following table provides representative data for a PEG-based PROTAC targeting the oncogenic kinase BCR-ABL. This data is intended to be illustrative of the type of results that can be obtained.

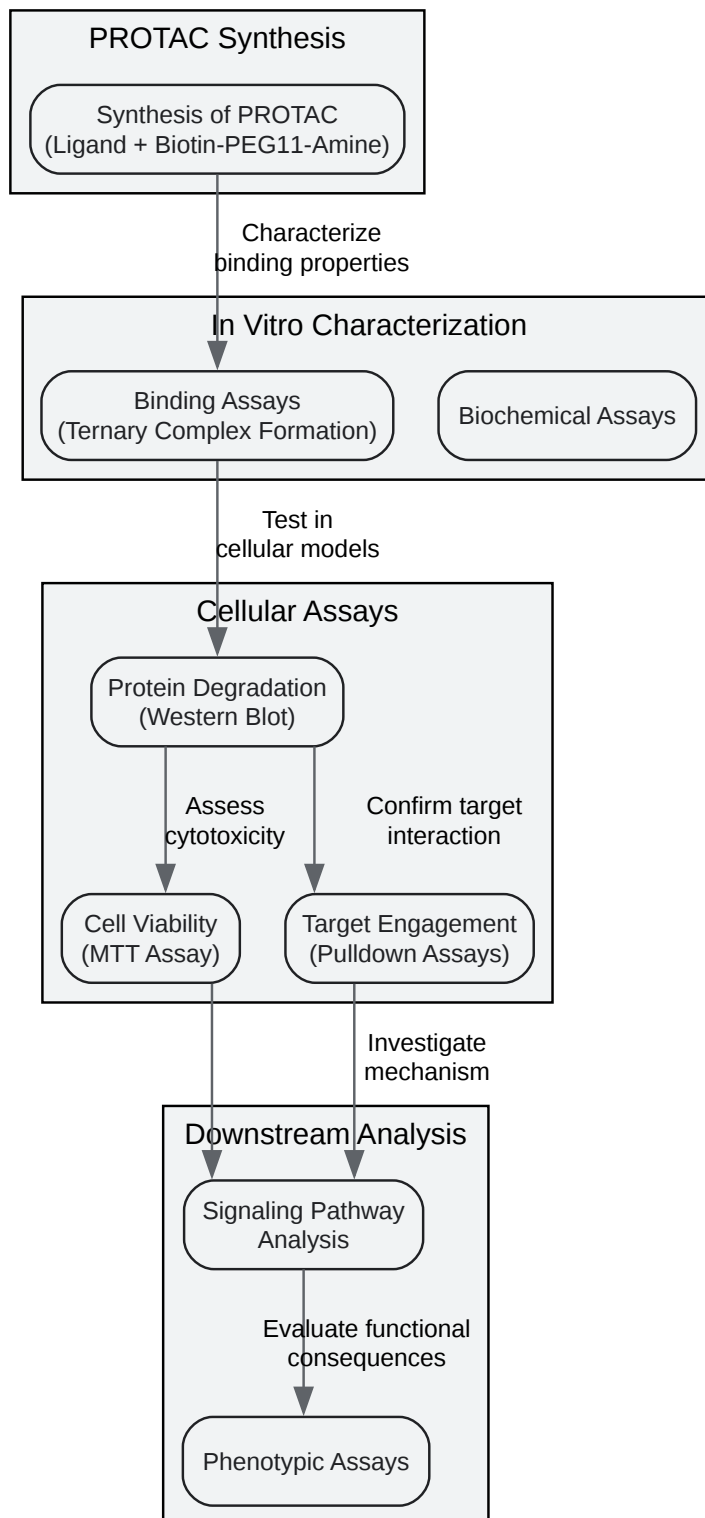
PROTAC Construct	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	E3 Ligase Ligand
Illustrative PEG-PROTAC	BCR-ABL	K562	~10	>90	Pomalidomide (CRBN)

Note: This data is representative and the actual performance of a PROTAC using a **Biotin-PEG11-Amine** linker will be dependent on the specific ligands for the target protein and the E3 ligase.

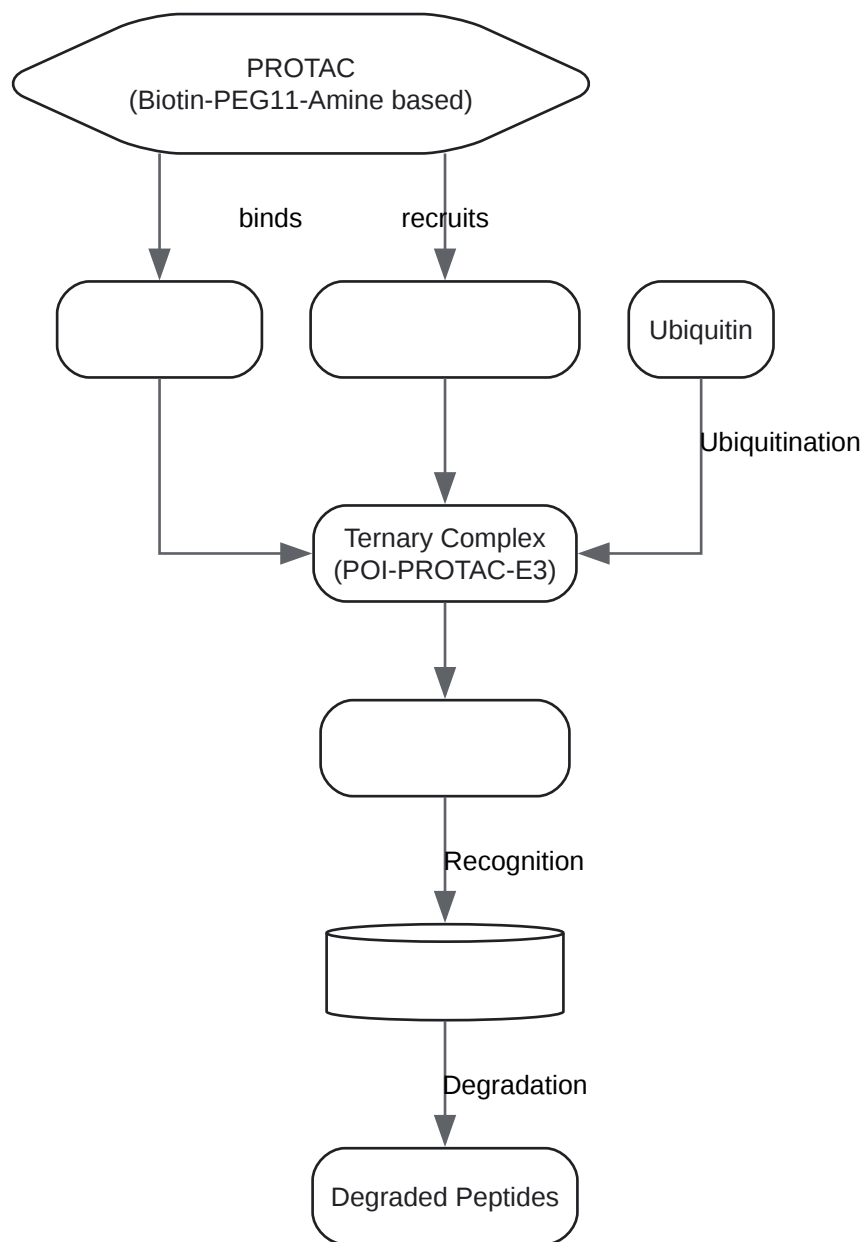
Signaling Pathways and Experimental Workflows

The development and characterization of a novel PROTAC is a multi-step process, from initial design and synthesis to comprehensive biological evaluation. The biotin tag on the **Biotin-PEG11-Amine** linker can be leveraged at various stages of this workflow for target validation and mechanistic studies.

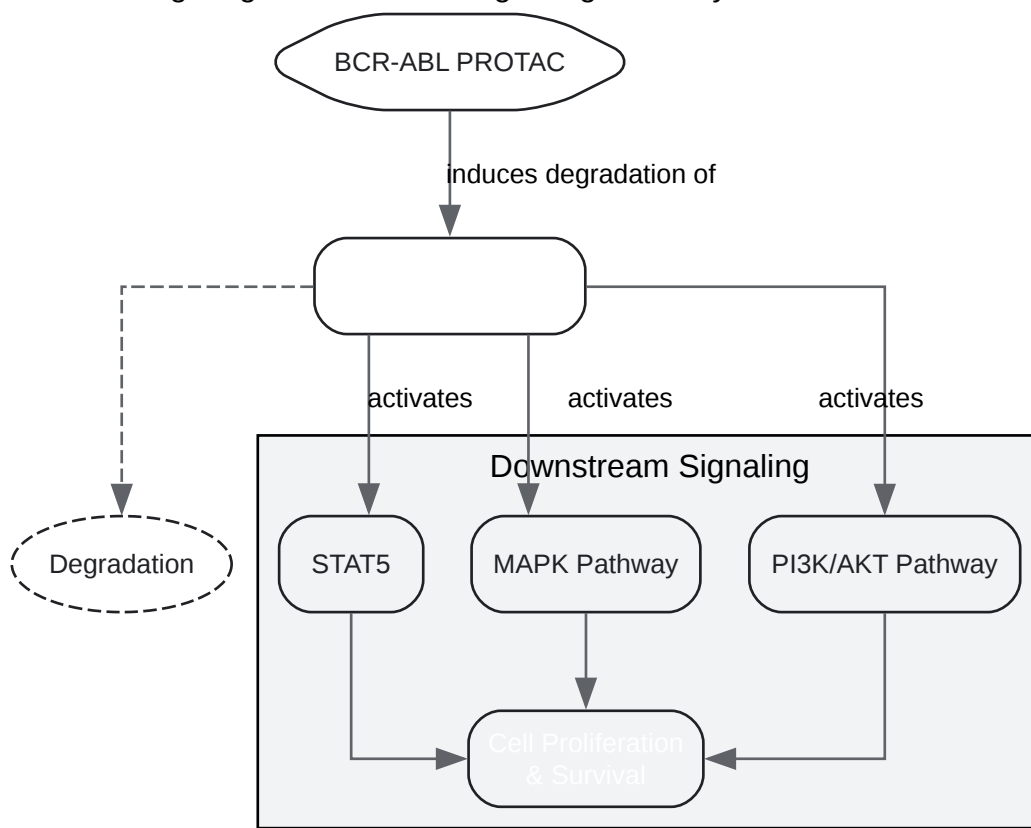
PROTAC Development and Evaluation Workflow



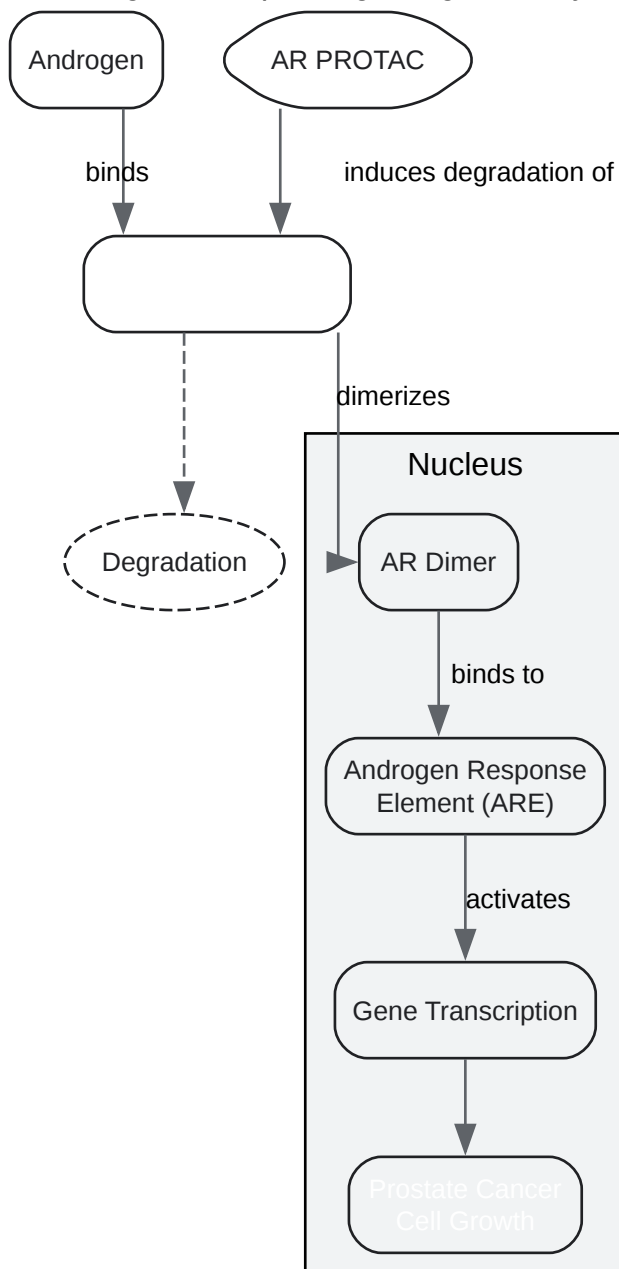
General Mechanism of PROTAC Action



Targeting the BCR-ABL Signaling Pathway with PROTACs



Targeting the Androgen Receptor Signaling Pathway with PROTACs



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